molecular formula C12H13FO3 B1325901 Ethyl 4-(3-fluorophenyl)-4-oxobutyrate CAS No. 898752-08-4

Ethyl 4-(3-fluorophenyl)-4-oxobutyrate

Cat. No.: B1325901
CAS No.: 898752-08-4
M. Wt: 224.23 g/mol
InChI Key: WMDPIZGDPAHEAY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butyrate backbone, which is further substituted with a 3-fluorophenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate typically involves the esterification of 4-(3-fluorophenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-fluorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-(3-fluorophenyl)-4-oxobutyric acid.

    Reduction: Formation of 4-(3-fluorophenyl)-4-hydroxybutyrate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(3-fluorophenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. The fluorophenyl group can influence the compound’s reactivity and binding affinity through electronic effects. These interactions can modulate various biochemical processes, making the compound valuable in drug design and development.

Comparison with Similar Compounds

Ethyl 4-(3-fluorophenyl)-4-oxobutyrate can be compared with other similar compounds, such as:

    Ethyl 4-phenyl-4-oxobutyrate: Lacks the fluorine substituent, which may result in different reactivity and biological activity.

    Ethyl 4-(4-fluorophenyl)-4-oxobutyrate: The position of the fluorine atom can affect the compound’s properties and interactions.

    Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: The presence of a chlorine substituent instead of fluorine can lead to variations in chemical behavior and applications.

Properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDPIZGDPAHEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645570
Record name Ethyl 4-(3-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-08-4
Record name Ethyl 3-fluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-fluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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